(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide
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Overview
Description
(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group, which is a functional group commonly found in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonamide: A simpler compound with similar functional groups.
N-methylmethanesulfonamide: Another related compound with a methyl group attached to the nitrogen atom.
Uniqueness
(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide is unique due to its specific stereochemistry and the presence of both methanesulfonyl and sulfonamide groups. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
823805-17-0 |
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Molecular Formula |
C4H12N2O4S2 |
Molecular Weight |
216.3 g/mol |
IUPAC Name |
(1R)-1-(methanesulfonamido)-N-methylethanesulfonamide |
InChI |
InChI=1S/C4H12N2O4S2/c1-4(6-11(3,7)8)12(9,10)5-2/h4-6H,1-3H3/t4-/m1/s1 |
InChI Key |
WMQRRXXKLGHAQJ-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](NS(=O)(=O)C)S(=O)(=O)NC |
Canonical SMILES |
CC(NS(=O)(=O)C)S(=O)(=O)NC |
Origin of Product |
United States |
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